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Compound of Interest

Compound Name: S 1432

Cat. No.: B1680367 Get Quote

This technical support center provides best practices, troubleshooting guides, and frequently

asked questions (FAQs) for the validation of SOX30 antibodies in Western Blot experiments. It

is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of SOX30 in a Western Blot?

A1: The predicted molecular weight of human SOX30 is approximately 82 kDa.[1][2] However,

variations in the observed molecular weight can occur due to post-translational modifications

(PTMs) such as phosphorylation, acetylation, sumoylation, methylation, and ubiquitylation,

which are common for SOX family proteins.[2][3][4] Additionally, alternative splicing of the

SOX30 gene can result in multiple transcript variants, potentially leading to different protein

isoforms. Therefore, it is crucial to consult the antibody's datasheet for the expected band size

based on the manufacturer's validation data.

Q2: What are recommended positive and negative controls for SOX30 Western Blotting?

A2: For positive controls, it is recommended to use lysates from cell lines known to express

SOX30, such as the human urinary bladder cancer cell line RT4 and the human brain glioma

cell line U-251 MG. Overexpression lysates, for example, from HEK293T cells transfected with

a SOX30 expression vector, are also excellent positive controls. For negative controls, you can

use vector-only transfected or non-transfected HEK293T cell lysates. Additionally, using cell
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lines with low or no SOX30 expression, as confirmed by RNA-seq data, can serve as a

negative control.

Q3: My SOX30 antibody is not showing any signal. What are the possible causes and

solutions?

A3: A lack of signal can be due to several factors:

Low or no SOX30 expression in your sample: Ensure that the cell line or tissue you are using

expresses SOX30. Since SOX30 is a transcription factor, it may have low endogenous

expression. Consider using nuclear extracts or enriching your sample for nuclear proteins.

Inefficient protein extraction: As a nuclear protein, SOX30 may require a specific lysis buffer

for efficient extraction. RIPA buffer is often recommended for nuclear proteins. Ensure that

your lysis buffer contains protease and phosphatase inhibitors to prevent protein

degradation.

Suboptimal antibody concentration: The primary antibody concentration may be too low. Try

optimizing the antibody dilution.

Issues with the secondary antibody: Ensure your secondary antibody is compatible with the

primary antibody's host species and is used at the correct dilution.

Inefficient transfer: Verify that the protein transfer from the gel to the membrane was

successful by using a reversible stain like Ponceau S.

Q4: I am observing multiple bands in my SOX30 Western Blot. What could be the reason?

A4: The presence of multiple bands can be attributed to:

Splice variants: The SOX30 gene is known to have alternative splicing, which can produce

different protein isoforms.

Post-translational modifications (PTMs): PTMs can alter the protein's electrophoretic mobility,

resulting in multiple bands.
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Protein degradation: If samples are not handled properly, proteases can degrade the target

protein, leading to lower molecular weight bands. Always use fresh samples and protease

inhibitors.

Non-specific antibody binding: The primary or secondary antibody may be cross-reacting

with other proteins. Ensure you are using a validated antibody and consider optimizing the

blocking and washing steps.

Antibody concentration: A high concentration of the primary antibody can sometimes lead to

non-specific binding. Try reducing the antibody concentration.
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Problem Possible Cause Recommendation

No Signal
Low abundance of SOX30 in

the sample.

Use nuclear extracts or an

enrichment protocol for nuclear

proteins. Increase the amount

of protein loaded per lane (up

to 50 µg).

Inefficient protein extraction

from the nucleus.

Use a lysis buffer suitable for

nuclear proteins, such as RIPA

buffer, and ensure sonication

or other methods to shear DNA

are included.

Primary antibody concentration

is too low.

Optimize the primary antibody

concentration by performing a

titration.

High Background
Insufficient blocking of the

membrane.

Increase the blocking time to

1-2 hours at room temperature

or overnight at 4°C. Optimize

the blocking agent (e.g., 5%

non-fat milk or BSA in TBST).

Primary or secondary antibody

concentration is too high.

Reduce the concentration of

the primary and/or secondary

antibody.

Inadequate washing.

Increase the number and

duration of washing steps with

TBST.

Non-specific Bands
Primary antibody is not specific

enough.

Use an affinity-purified

antibody. Perform a BLASTp

alignment to check for

potential cross-reactivity.

Protein degradation.

Prepare fresh lysates and

always include protease

inhibitors in the lysis buffer.
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Splice variants or PTMs.

Consult the literature and

antibody datasheet for

information on known isoforms

and modifications of SOX30.

Unexpected Molecular Weight
Post-translational modifications

(PTMs).

SOX family proteins are known

to be heavily modified, which

can affect their migration in

SDS-PAGE.

Splice variants.

Multiple isoforms of SOX30

may exist due to alternative

splicing.

Incomplete denaturation.

Ensure samples are fully

denatured by boiling in

Laemmli buffer with a reducing

agent for at least 5 minutes.

Quantitative Data Summary
Table 1: Commercially Available SOX30 Antibodies and Recommended Dilutions

Vendor
Catalog

Number
Type Host

Recommended

WB Dilution

Abcam ab272553 Polyclonal Rabbit 0.4 µg/mL

Novus

Biologicals

H00011063-

B01P
Polyclonal Mouse 1:500

Boster Bio A11717 Polyclonal Rabbit 1:500 - 1:2000

Thermo Fisher PA5-52262 Polyclonal Rabbit Not specified

Sigma-Aldrich SAB1404893 Monoclonal Mouse 1-5 µg/mL

Table 2: SOX30 Protein Characteristics
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Characteristic Value Source

Predicted Molecular Weight ~82 kDa

Cellular Localization Nucleus, Cytosol

Function Transcription Factor

Key Signaling Pathway Wnt/β-catenin Signaling

Experimental Protocols
Protocol 1: Cell Lysate Preparation for SOX30 Detection
This protocol is optimized for the extraction of nuclear proteins like SOX30.

Reagents and Buffers:

RIPA Lysis Buffer: 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% Sodium deoxycholate,

0.1% SDS, 50 mM Tris, pH 8.0.

Protease and Phosphatase Inhibitor Cocktail: Add fresh to the lysis buffer immediately before

use.

Phosphate-Buffered Saline (PBS): Ice-cold.

Procedure:

Wash cultured cells with ice-cold PBS.

For adherent cells, scrape them in ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes at

4°C. For suspension cells, pellet them directly.

Discard the supernatant and resuspend the cell pellet in ice-cold RIPA buffer supplemented

with protease and phosphatase inhibitors.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Sonicate the lysate to shear the DNA and ensure complete lysis.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

Transfer the supernatant (protein extract) to a new pre-chilled tube.

Determine the protein concentration using a BCA or Bradford assay.

Add 6X Laemmli sample buffer to the desired amount of protein (typically 20-50 µg per lane)

and boil at 95-100°C for 5 minutes.

Protocol 2: Western Blot for SOX30
Reagents and Buffers:

Running Buffer (1X): 25 mM Tris, 192 mM Glycine, 0.1% SDS.

Transfer Buffer (1X): 25 mM Tris, 192 mM Glycine, 20% Methanol.

Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH

7.6.

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

Primary Antibody Dilution Buffer: 5% non-fat dry milk or 5% BSA in TBST.

Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST.

Procedure:

SDS-PAGE: Load 20-50 µg of protein lysate per well onto an SDS-polyacrylamide gel. Run

the gel until the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane. Confirm the transfer efficiency using Ponceau S staining.

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with

gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the SOX30 primary antibody

diluted in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody diluted in Secondary Antibody Dilution Buffer for 1 hour at

room temperature with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the

signal using an imaging system.
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Caption: Experimental workflow for SOX30 antibody validation in Western Blot.
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Caption: SOX30's role in regulating the Wnt/β-catenin signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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